molecular formula Br2HNS B14504221 Sulfurimidous dibromide CAS No. 64958-05-0

Sulfurimidous dibromide

Cat. No.: B14504221
CAS No.: 64958-05-0
M. Wt: 206.89 g/mol
InChI Key: SNWOJSXVVHYVAN-UHFFFAOYSA-N
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Description

Sulfurimidous dibromide (hypothetical structure: R-S(NH)-Br₂) is a sulfur-containing compound hypothesized to belong to the broader class of sulfimides, which are mono-aza analogues of sulfoxides (R₂S=O) and sulfones (R₂S(O)₂) . While direct references to "this compound" are absent in the provided evidence, its structural and functional properties can be inferred from related sulfur imides and dibromide compounds. Sulfimides (R₂S=NH) and sulfoximines (R₂S(O)=NH) are critical in asymmetric synthesis, agrochemicals, and medicinal chemistry due to their stereochemical versatility and bioactivity . This compound, if synthesized, would likely exhibit reactivity patterns influenced by both the sulfur-nitrogen bond and bromine substituents, enabling applications in electrophilic reactions or as intermediates in organocatalysis.

Properties

CAS No.

64958-05-0

Molecular Formula

Br2HNS

Molecular Weight

206.89 g/mol

IUPAC Name

dibromo(imino)-λ4-sulfane

InChI

InChI=1S/Br2HNS/c1-4(2)3/h3H

InChI Key

SNWOJSXVVHYVAN-UHFFFAOYSA-N

Canonical SMILES

N=S(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfurimidous dibromide can be synthesized through the bromination of sulfur-containing compounds. One common method involves the reaction of sulfur dichloride with hydrogen bromide, resulting in the formation of sulfur dibromide, which can further react to form this compound . The reaction conditions typically involve low temperatures and controlled addition of reagents to prevent decomposition.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of specialized equipment to control temperature and pressure is essential to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Sulfurimidous dibromide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state sulfur compounds.

    Substitution: It can undergo substitution reactions where bromine atoms are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfur oxides, reduction may produce sulfur hydrides, and substitution reactions can result in various organosulfur compounds.

Mechanism of Action

The mechanism by which sulfurimidous dibromide exerts its effects involves its ability to interact with various molecular targets. It can form covalent bonds with nucleophiles, leading to the formation of stable products. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the presence of bromine atoms that act as leaving groups .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Sulfimides and Sulfoximines

Structural Comparison :

  • Sulfurimidous dibromide : Hypothesized to feature a sulfur atom bonded to an imide group (NH) and two bromine atoms (R-S(NH)-Br₂).
  • Sulfimides (R₂S=NH) : Contain a sulfur-nitrogen double bond without halogens .
  • Sulfoximines (R₂S(O)=NH) : Oxidized sulfimides with a sulfinyl group (S=O) adjacent to the imide .

Functional Differences :

  • Reactivity : Sulfimides undergo nucleophilic additions and cycloadditions, whereas bromine in this compound could facilitate electrophilic substitutions or halogenation reactions.
  • Applications : Sulfimides are used in chiral catalysts and pharmaceuticals, while this compound might serve as a brominating agent or precursor to sulfur-nitrogen polymers.

Table 1: Comparative Properties of this compound and Sulfimides

Property This compound (Inferred) Sulfimides
General Formula R-S(NH)-Br₂ R₂S=NH
Oxidation State of S +2 +2
Key Reactivity Electrophilic bromination Nucleophilic additions
Applications Halogenation, polymer synthesis Asymmetric catalysis
Diquat Dibromide

Structural Comparison :

  • Diquat Dibromide : A quaternary ammonium herbicide with two pyridinium rings linked by a propane chain and bromide counterions (C₁₂H₁₂Br₂N₂) .
  • This compound : Hypothetical sulfur-nitrogen-bromine structure, lacking aromatic or ammonium groups.

Functional Differences :

  • This compound’s toxicity profile is unknown but may resemble brominated sulfimides, which are typically reactive and corrosive.
  • Applications: Diquat is a non-selective herbicide , while this compound could have niche roles in organic synthesis.

Table 2: Comparative Toxicity and Uses

Compound Toxicity Profile Primary Use
Diquat Dibromide Moderate-severe dermal toxicity Herbicide
This compound Unknown (likely corrosive) Synthetic intermediate
Pyridinium Dibromide Antidotes (e.g., K005, K027)

Structural Comparison :

  • Pyridinium Dibromides: Feature pyridine rings with oxime (-CH=NOH) and quaternary ammonium groups, e.g., K005 (1,3-bis(2-hydroxyiminomethylpyridinium) propane dibromide) .
  • This compound : Lacks pyridine or oxime moieties, focusing on sulfur-nitrogen-bromine bonds.

Functional Differences :

  • Bioactivity: Pyridinium dibromides reactivate acetylcholinesterase inhibited by organophosphates , while this compound’s biological activity is unexplored.
  • Stability : Pyridinium dibromides are water-soluble and stable in physiological conditions, whereas this compound may hydrolyze readily due to bromine’s lability.

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